molecular formula C14H20N2O2 B1349872 Benzyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 811842-18-9

Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Cat. No. B1349872
CAS RN: 811842-18-9
M. Wt: 248.32 g/mol
InChI Key: WCYNFVPSBDRYJU-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)piperidine-1-carboxylate, also known as BAMPC, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water and various organic solvents. BAMPC is a versatile compound that has applications in many fields including synthetic organic chemistry, biochemistry, and medicinal chemistry. It is used in various laboratory experiments and has been studied for its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Properties

Recent research has highlighted the synthesis of piperidine substituted benzothiazole derivatives, showcasing their antibacterial and antifungal activities. In one study, ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, leading to compounds with significant biological properties. Specifically, one compound demonstrated good antibacterial activity, while another showed promising antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity

Another investigation into new pyridine derivatives showed variable and modest antimicrobial activity against bacteria and fungi. This study utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various compounds, which were then evaluated for their antimicrobial potential (Patel, Agravat, & Shaikh, 2011).

Medicinal Chemistry Synthesis

A comprehensive study on oxindole synthesis via palladium-catalyzed CH functionalization involved the use of related piperidine and benzyl compounds. This methodology was applied in medicinal chemistry synthesis, offering a pathway to create enzyme inhibitors and other pharmaceutically relevant molecules (Magano, Kiser, Shine, & Chen, 2014).

Discovery of Novel Inhibitors

The discovery of novel piperidinyl-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors highlights the therapeutic potential of these compounds. A specific derivative demonstrated significant inhibitory activities in enzyme-assay and cell-based assays, along with a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This study underscores the potential of these compounds in the fight against tuberculosis, with one compound showing significant activity in multiple assays (Jeankumar et al., 2013).

properties

IUPAC Name

benzyl 2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNFVPSBDRYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373391
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

811842-18-9
Record name Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-18-9
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